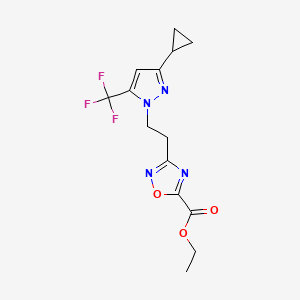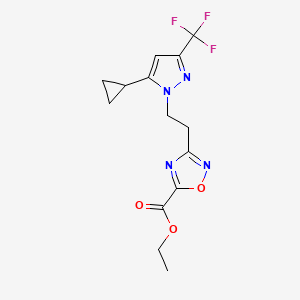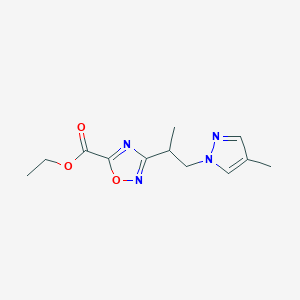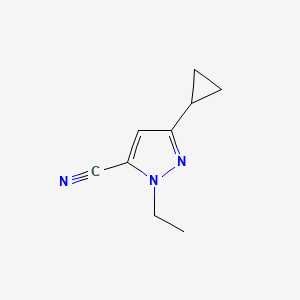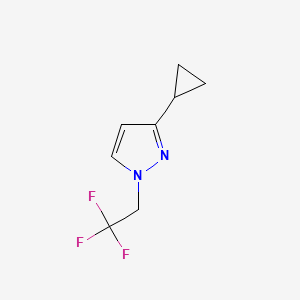![molecular formula C12H12ClF2N3 B7811205 6-chloro-2-cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridine](/img/structure/B7811205.png)
6-chloro-2-cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-2-cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridine typically involves multiple steps, starting from readily available precursors. One common approach includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction may involve the use of cyclopentylamine, difluoromethylating agents, and chlorinating reagents under specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may leverage continuous flow chemistry techniques to enhance yield and purity. These methods often involve the use of automated systems to precisely control reaction parameters, ensuring consistent production quality.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like sodium azide (NaN₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups, such as azides or halides.
Scientific Research Applications
6-chloro-2-cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 6-chloro-2-cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways that involve binding to active sites or altering protein conformation, thereby influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-2-cyclopentyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine
- 6-chloro-2-cyclopentyl-4-(methyl)-2H-pyrazolo[3,4-b]pyridine
- 6-chloro-2-cyclopentyl-4-(ethyl)-2H-pyrazolo[3,4-b]pyridine
Uniqueness
6-chloro-2-cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridine is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for designing molecules with specific biological activities and improved pharmacokinetic profiles.
Properties
IUPAC Name |
6-chloro-2-cyclopentyl-4-(difluoromethyl)pyrazolo[3,4-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF2N3/c13-10-5-8(11(14)15)9-6-18(17-12(9)16-10)7-3-1-2-4-7/h5-7,11H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYILTOFAQMOIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C3C(=CC(=NC3=N2)Cl)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
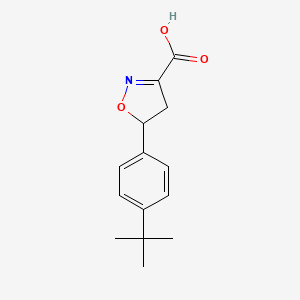
![2-((2-Isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid](/img/structure/B7811131.png)
![2-((2,3-Dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid](/img/structure/B7811132.png)
![2-((2-Propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid](/img/structure/B7811143.png)
![4-(difluoromethyl)-6-oxo-2-propan-2-yl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B7811154.png)
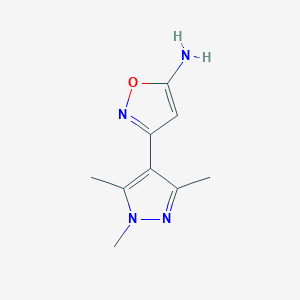
![ethyl 3-{[2-(difluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxylate](/img/structure/B7811164.png)
![ethyl 6-oxo-2-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7811169.png)
